

AZ-5104 vs. Osimertinib: A Comparative Analysis of Potency Against EGFR Mutants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitors **AZ-5104** and osimertinib in their potency against various epidermal growth factor receptor (EGFR) mutations. This analysis is supported by experimental data from preclinical studies.

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] **AZ-5104** is an active, demethylated metabolite of osimertinib.[3][4] Preclinical evidence indicates that while both compounds target EGFR, they exhibit different potency profiles against various EGFR mutants and wild-type (WT) EGFR.[5][6]

Potency Against EGFR Mutants: A Quantitative Comparison

The following table summarizes the in vitro potency (IC50 values) of **AZ-5104** and osimertinib against various EGFR mutations and WT EGFR. Lower IC50 values indicate higher potency.

Cell Line	EGFR Mutation Status	AZ-5104 IC50 (nM)	Osimertinib IC50 (nM)	Reference(s)
PC9	Exon 19 deletion (sensitizing)	~2	More than AZ-5104	[4] [5]
NCI-H1975	L858R/T790M (resistance)	1 - 2	More than AZ-5104	[3] [4] [5]
PC-9VanR	Exon 19 deletion/T790M	1	Not specified	[3] [4]
LoVo	Wild-Type	33	Less than AZ-5104	[4] [5]
H2073	Wild-Type	53	Not specified	[3] [4]

Biochemical assays further delineate the inhibitory activity of **AZ-5104** against specific EGFR mutant enzymes:

EGFR Mutant Enzyme	AZ-5104 IC50 (nM)	Reference(s)
EGFR L858R/T790M	1	[3] [4]
EGFR L858R	6	[3] [4]
EGFR L861Q	1	[3] [4]
EGFR (Wild-Type)	25	[3] [4]

These data consistently show that **AZ-5104** is a more potent inhibitor of mutant EGFR than osimertinib.[\[5\]](#) However, this increased potency extends to wild-type EGFR, resulting in a reduced selectivity margin for **AZ-5104** compared to its parent compound, osimertinib.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Activity Against EGFR Exon 20 Insertions

EGFR exon 20 insertions (Ex20Ins) are a heterogeneous group of mutations generally associated with resistance to first and second-generation EGFR TKIs.[\[7\]](#)[\[8\]](#) Both osimertinib and **AZ-5104** have demonstrated activity against NSCLC harboring these mutations.[\[7\]](#)[\[8\]](#)

Studies have shown that both compounds can inhibit signaling pathways and cellular growth in cell lines with the most prevalent Ex20Ins mutations.[7][8] In vivo studies using patient-derived xenograft models also confirmed the anti-tumor activity of both agents against various EGFR Ex20Ins mutant tumors.[7]

Experimental Protocols

The following are generalized experimental protocols based on methodologies frequently cited in the referenced literature for assessing the potency of EGFR inhibitors.

In Vitro Cell Proliferation Assay

This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).

- **Cell Culture:** Human cancer cell lines with specific EGFR mutations (e.g., PC9, NCI-H1975) and wild-type EGFR (e.g., LoVo) are cultured in appropriate media supplemented with fetal bovine serum.
- **Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of **AZ-5104** or osimertinib.
- **Incubation:** Cells are incubated for a period of 72 hours.
- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
- **Data Analysis:** The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

EGFR Phosphorylation Assay

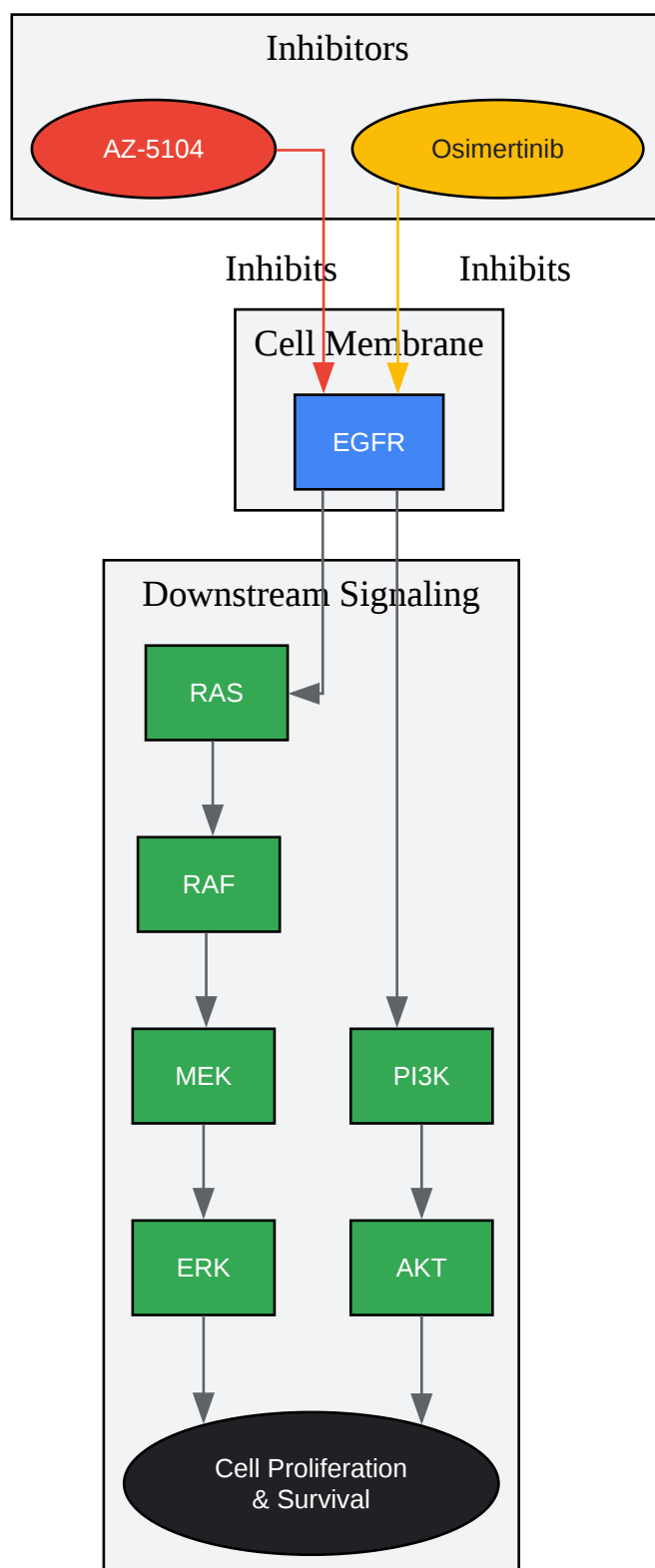
This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR, a key step in its activation.

- **Cell Lysis:** Cells treated with the inhibitors are lysed to extract proteins.

- ELISA or Western Blot: The level of phosphorylated EGFR (pEGFR) is quantified using either an enzyme-linked immunosorbent assay (ELISA) or by separating proteins via SDS-PAGE followed by Western blotting with an antibody specific for pEGFR.
- Data Analysis: The concentration of the inhibitor that reduces pEGFR levels by 50% is determined.

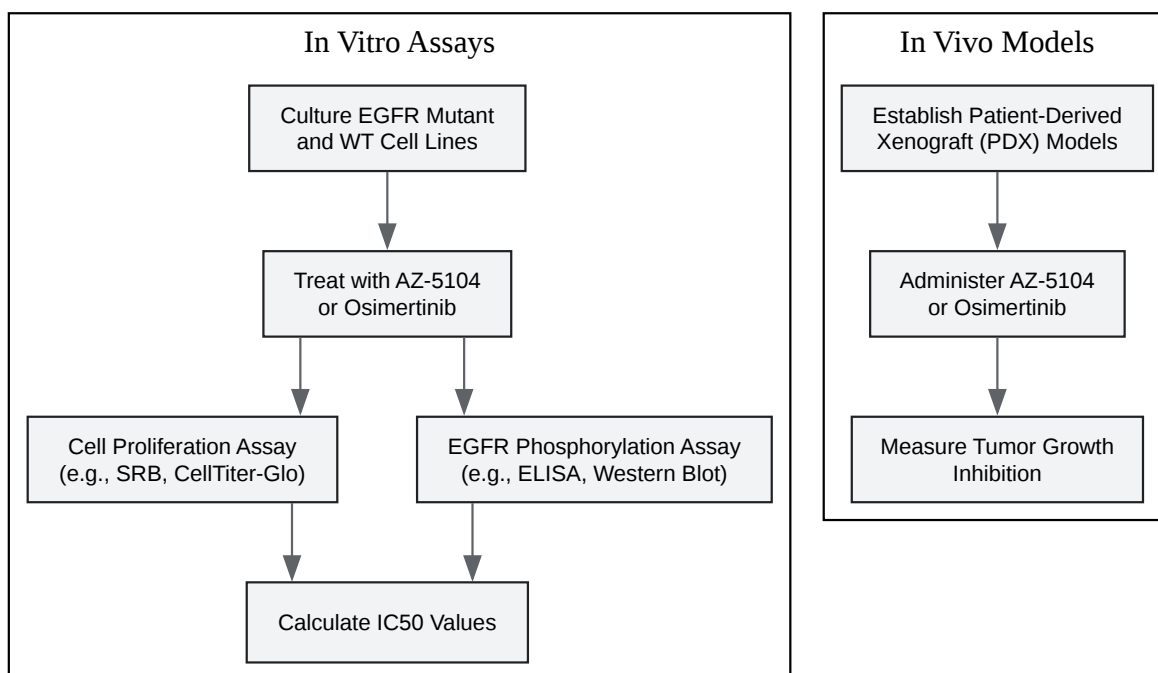
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by **AZ-5104** and osimertinib, and a typical experimental workflow for evaluating their potency.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and points of inhibition by **AZ-5104** and osimertinib.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing the potency of **AZ-5104** and osimertinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. aacrjournals.org [aacrjournals.org]
- 6. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [AZ-5104 vs. Osimertinib: A Comparative Analysis of Potency Against EGFR Mutants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605732#az-5104-vs-osimertinib-potency-on-egfr-mutants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com